molecular formula C23H23BrN2O3S B7710484 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-cyclohexylacetamide

2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-cyclohexylacetamide

Katalognummer B7710484
Molekulargewicht: 487.4 g/mol
InChI-Schlüssel: HLWKQWITKFQHEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-cyclohexylacetamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in 2001 by Bayer AG and has since been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.

Wirkmechanismus

2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-cyclohexylacetamide 41-2272 acts as a sGC activator, binding to the enzyme and increasing its sensitivity to the endogenous ligand nitric oxide (NO). This results in the production of cGMP, which in turn activates protein kinase G (PKG) and leads to the relaxation of smooth muscle cells in blood vessels. 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-cyclohexylacetamide 41-2272 has also been shown to have anti-inflammatory effects, inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress.
Biochemical and Physiological Effects:
2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-cyclohexylacetamide 41-2272 has been shown to have several biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and anti-platelet effects. In addition, 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-cyclohexylacetamide 41-2272 has been shown to improve cardiac function and reduce pulmonary artery pressure in animal models of heart failure and pulmonary hypertension.

Vorteile Und Einschränkungen Für Laborexperimente

2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-cyclohexylacetamide 41-2272 has several advantages for use in lab experiments, including its high potency and selectivity for sGC activation, as well as its ability to cross the blood-brain barrier. However, limitations include its relatively short half-life and the need for specialized equipment to measure cGMP levels.

Zukünftige Richtungen

Future research on 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-cyclohexylacetamide 41-2272 could focus on its potential therapeutic applications in other disease states, such as stroke and neurodegenerative diseases. In addition, further studies could investigate the optimal dosing and delivery methods for 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-cyclohexylacetamide 41-2272, as well as potential drug interactions with other medications. Finally, research could also focus on the development of new sGC activators with improved pharmacokinetic properties and selectivity.
In conclusion, 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-cyclohexylacetamide 41-2272 is a promising compound with significant potential for therapeutic applications in cardiovascular diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and future research could focus on its potential applications in other disease states and the development of new sGC activators.

Synthesemethoden

The synthesis of 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-cyclohexylacetamide 41-2272 involves several steps, starting with the reaction of 4-bromobenzyl chloride with sodium sulfonate to produce 4-bromobenzenesulfonic acid. This is then reacted with N-cyclohexylacetamide in the presence of triethylamine to produce the final product, 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-cyclohexylacetamide 41-2272. This synthesis method has been optimized to yield high purity and high yield of the compound.

Wissenschaftliche Forschungsanwendungen

2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-cyclohexylacetamide 41-2272 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases such as pulmonary hypertension and heart failure. Studies have shown that 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-cyclohexylacetamide 41-2272 acts as a potent vasodilator, relaxing the smooth muscle cells in blood vessels and increasing blood flow. This effect has been attributed to the activation of the enzyme soluble guanylate cyclase (sGC) by 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-cyclohexylacetamide 41-2272, leading to the production of cyclic guanosine monophosphate (cGMP).

Eigenschaften

IUPAC Name

2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrN2O3S/c1-17-8-13-21(14-18(17)2)25-23(27)16-26(15-19-9-11-20(24)12-10-19)30(28,29)22-6-4-3-5-7-22/h3-14H,15-16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWKQWITKFQHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.